molecular formula C15H10N2O4S B2419339 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)furan-2-carboxamide CAS No. 477547-53-8

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2419339
CAS No.: 477547-53-8
M. Wt: 314.32
InChI Key: FXUQNGLNWSUKJX-UHFFFAOYSA-N
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Description

“N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)furan-2-carboxamide” is a novel chemical compound that has gained attention in the scientific community due to its various biological and chemical properties. It incorporates a benzo[d][1,3]dioxole subunit .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, organoselenium compounds incorporating a benzo[d][1,3]dioxole subunit have been synthesized . The synthesis involved the transformation of diselenide into various synthetically important unsymmetrical monoselenides by cleavage of the Se–Se bond with sodium borohydride or rongalite followed by the addition of suitable electrophiles .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallographic results and molecular geometry have also been reported .


Chemical Reactions Analysis

The key mechanism of action of similar compounds involves various chemical reactions. For instance, the reaction of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane with sodium borohydride led to the formation of various synthetically important unsymmetrical monoselenides .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the empirical formula of 4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine, a similar compound, is C11H10N2O2S with a molecular weight of 234.27 .

Scientific Research Applications

Synthesis and Chemical Properties

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)furan-2-carboxamide is a compound involved in the synthesis of various novel heterocyclic compounds, particularly those with potential antibacterial and antifungal properties. For instance, Patel, H. S. Patel, and Shah (2015) synthesized derivatives of this compound and analyzed them for their antibacterial and antifungal activities against various microorganisms (Patel, Patel, & Shah, 2015). Similarly, Aleksandrov et al. (2017) conducted studies on the synthesis and reactivity of related compounds, particularly focusing on electrophilic substitution reactions (Aleksandrov et al., 2017).

Potential in Cancer Research

One significant application of this compound is in cancer research. Zhang et al. (2017) designed and synthesized a series of benzo[d]thiazole-2-carboxamide derivatives as potential inhibitors of the epidermal growth factor receptor, showing moderate to excellent potency against various cancer cell lines (Zhang et al., 2017).

Antimicrobial Applications

In terms of antimicrobial applications, Mansour et al. (2020) synthesized thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety and evaluated their antimicrobial and anti-proliferative activities, showing significant biological properties (Mansour et al., 2020). Cakmak et al. (2022) also synthesized a thiazole-based heterocyclic amide and investigated its antimicrobial activity against a variety of microorganisms, indicating its potential for pharmacological and medical applications (Cakmak et al., 2022).

Electrophilic Substitution Reactions

Further studies by Aleksandrov et al. (2021) focused on the synthesis and reactivity of related compounds, emphasizing electrophilic substitution reactions (Aleksandrov et al., 2021).

Mechanism of Action

Target of Action

Similar compounds have shown significant growth inhibition properties against various human cancer cell lines , suggesting that this compound may also target proteins or enzymes involved in cell proliferation and survival.

Mode of Action

Based on the antitumor activities of similar compounds , it can be hypothesized that this compound may interact with its targets to disrupt normal cell functions, leading to cell cycle arrest and apoptosis .

Biochemical Pathways

Given the antitumor activities of similar compounds , it is likely that this compound affects pathways related to cell cycle regulation and apoptosis.

Result of Action

, similar compounds have been shown to induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line. Therefore, it is possible that this compound may have similar effects.

Safety and Hazards

Safety information for similar compounds indicates that they may be harmful if swallowed. They are classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

Future Directions

The synthesis and characterization of “N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)furan-2-carboxamide” and similar compounds are areas of active research due to their potential applications in various fields. Future research could focus on exploring their potential as antitumor agents and their synthesis could be further optimized .

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4S/c18-14(12-2-1-5-19-12)17-15-16-10(7-22-15)9-3-4-11-13(6-9)21-8-20-11/h1-7H,8H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXUQNGLNWSUKJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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